3,5-Dimethylcyclohexene
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Overview
Description
3,5-Dimethylcyclohexene is an organic compound with the molecular formula C₈H₁₄. It is a derivative of cyclohexene, where two methyl groups are substituted at the 3rd and 5th positions of the cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethylcyclohexene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with methylating agents under controlled conditions. Another method includes the dehydrogenation of 3,5-dimethylcyclohexane using a suitable catalyst .
Industrial Production Methods: In an industrial setting, this compound is typically produced through catalytic dehydrogenation processes. These processes often employ metal catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms from 3,5-dimethylcyclohexane .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylcyclohexene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of this compound can yield 3,5-dimethylcyclohexane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: 3,5-Dimethylcyclohexanol, 3,5-Dimethylcyclohexanone, or 3,5-Dimethylcyclohexanoic acid.
Reduction: 3,5-Dimethylcyclohexane.
Substitution: 3,5-Dimethyl-1-chlorocyclohexene or 3,5-Dimethyl-1-bromocyclohexene.
Scientific Research Applications
3,5-Dimethylcyclohexene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of cyclohexene derivatives in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3,5-Dimethylcyclohexene in chemical reactions involves the interaction of its double bond with various reagents. For example, during oxidation, the double bond reacts with oxidizing agents to form intermediate species that eventually yield the final oxidized products. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
3,3-Dimethylcyclohexene: Similar in structure but with both methyl groups on the same carbon atom.
Cyclohexene: The parent compound without any methyl substitutions.
3,5-Dimethylcyclohexane: The fully saturated analog of 3,5-Dimethylcyclohexene
Uniqueness: this compound is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in reactions and form products that are different from those of its analogs .
Properties
IUPAC Name |
3,5-dimethylcyclohexene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-7-4-3-5-8(2)6-7/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACYBRMPSZPZDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971406 |
Source
|
Record name | 3,5-Dimethylcyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56021-63-7, 823-17-6 |
Source
|
Record name | trans-3,5-Dimethylcyclohexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056021637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethylcyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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